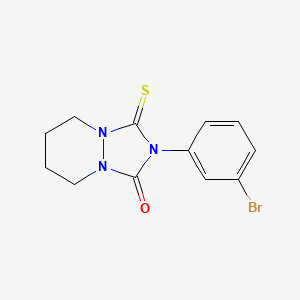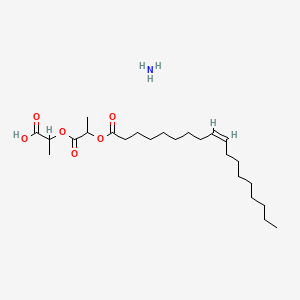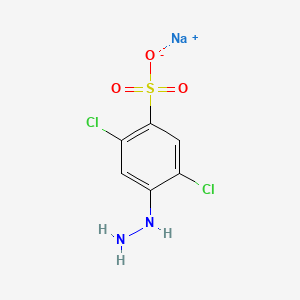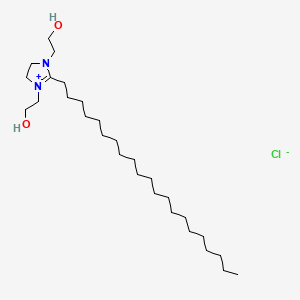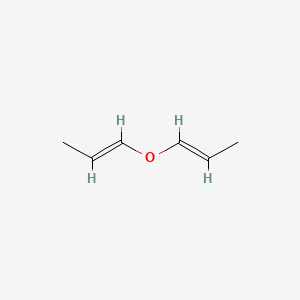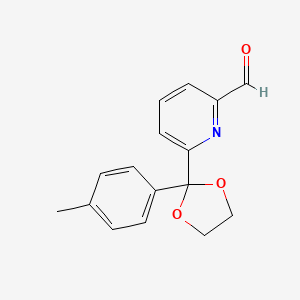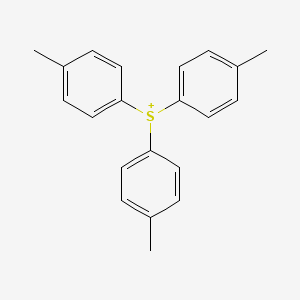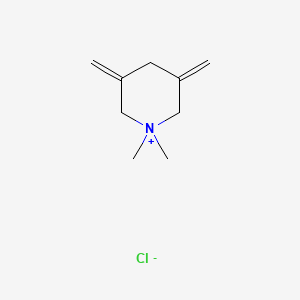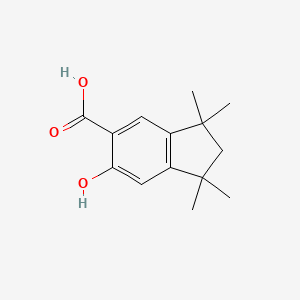
2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid is an organic compound with the molecular formula C14H18O3. It is known for its unique structure, which includes a dihydroindene core substituted with hydroxy and carboxylic acid groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the hydroxy and carboxylic acid sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Wirkmechanismus
The mechanism by which 2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and carboxylic acid groups play crucial roles in these interactions, facilitating binding to specific sites on target molecules. This can lead to various biological effects, including modulation of enzyme activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Similar in structure but lacks the hydroxy and carboxylic acid groups.
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-: Contains a phenyl group, which alters its chemical properties and applications.
Uniqueness
2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
74475-27-7 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
6-hydroxy-1,1,3,3-tetramethyl-2H-indene-5-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-13(2)7-14(3,4)10-6-11(15)8(12(16)17)5-9(10)13/h5-6,15H,7H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
QBFSFIALNTWSIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=C1C=C(C(=C2)O)C(=O)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


